molecular formula C32H28N12O6S2 B12779849 Fluorescent brightener 49 free acid, (E)- CAS No. 736095-36-6

Fluorescent brightener 49 free acid, (E)-

Cat. No.: B12779849
CAS No.: 736095-36-6
M. Wt: 740.8 g/mol
InChI Key: GZTVYGOOILGXER-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49 free acid, (E)-, typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to further reactions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The final product is obtained through a series of steps including reduction and triazine ring formation .

Industrial Production Methods: Industrial production methods for this compound often involve the use of diethylene glycol instead of water to increase yield and reduce reaction times. The process includes simplified work-ups and direct crystallization from the reaction mixture using a solvent system such as acetone-benzene .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 49 free acid, (E)-, undergoes various chemical reactions including:

Common Reagents and Conditions: Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various sulfonating agents for substitution reactions .

Major Products: The major products formed from these reactions include various triazine derivatives and sulfonated intermediates that contribute to the compound’s brightening properties .

Properties

736095-36-6

Molecular Formula

C32H28N12O6S2

Molecular Weight

740.8 g/mol

IUPAC Name

5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C32H28N12O6S2/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44)/b12-11+

InChI Key

GZTVYGOOILGXER-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.